methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate

Catalog No.
S6888980
CAS No.
86610-36-8
M.F
C7H10O2S
M. Wt
158.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate

CAS Number

86610-36-8

Product Name

methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate

IUPAC Name

methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

InChI

InChI=1S/C7H10O2S/c1-5-3-4-10-6(5)7(8)9-2/h3,6H,4H2,1-2H3

InChI Key

ZWFHUYPRCNAUQU-UHFFFAOYSA-N

SMILES

CC1=CCSC1C(=O)OC

Canonical SMILES

CC1=CCSC1C(=O)OC

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate is a heterocyclic compound characterized by a five-membered ring structure that includes a sulfur atom. This compound has the molecular formula C7H10O2SC_7H_{10}O_2S and features a carboxylate functional group, which contributes to its reactivity and potential applications in various fields. The presence of the methyl group at the 3-position of the thiophene ring enhances its chemical properties and biological activity, making it a subject of interest in both synthetic and medicinal chemistry .

  • Oxidation: This compound can be oxidized to produce sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate .
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Substitution: Electrophilic substitution reactions can occur, allowing for the introduction of various functional groups into the thiophene ring .

These reactions highlight the compound's versatility as a building block for synthesizing more complex molecules.

Research indicates that methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate exhibits significant biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties, suggesting its use in pharmaceutical applications . The compound's unique structure allows it to interact with biological macromolecules, potentially influencing various biochemical pathways.

Several synthesis methods have been developed for producing methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate:

  • Condensation Reactions: One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This approach leads to the formation of thiophene carboxylic derivatives .
  • Industrial Production: Large-scale production often employs efficient catalysts and optimized reaction conditions to maximize yield and purity .

These methods underscore the compound's relevance in both academic research and industrial applications.

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is investigated for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory contexts.
  • Medicine: Ongoing research aims to explore its role as a pharmacophore in drug development .
  • Industry: It is utilized in producing organic semiconductors and materials for electronic devices.

Interaction studies of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate with biological systems have shown promising results. These studies suggest that the compound may modulate the activity of specific enzymes and receptors, although detailed mechanisms remain under investigation . Further research is necessary to fully elucidate these interactions and their implications for therapeutic use.

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylateSimilar thiophene structure but different methyl positionDifferent reactivity patterns due to methyl position
Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylateContains an amino group at the 3-positionPotential for enhanced biological activity due to amino group
Methyl 2,5-dihydrothiophene-2-carboxylateLacks additional methyl groupSimpler structure may limit reactivity

These comparisons highlight the uniqueness of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate in terms of its potential applications and reactivity profiles within the broader context of thiophene derivatives .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

158.04015073 g/mol

Monoisotopic Mass

158.04015073 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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